molecular formula C18H21NO2 B2595141 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutane-1,4-dione CAS No. 2320681-29-4

1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutane-1,4-dione

Número de catálogo: B2595141
Número CAS: 2320681-29-4
Peso molecular: 283.371
Clave InChI: YTYRMFFWSYWYQD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutane-1,4-dione features a bicyclic 8-azabicyclo[3.2.1]octane core modified with a methylidene group at position 3 and a phenylbutane-1,4-dione moiety. This structure combines rigidity from the bicyclo system with functional groups that may enhance reactivity or biological interactions.

Propiedades

IUPAC Name

1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13-11-15-7-8-16(12-13)19(15)18(21)10-9-17(20)14-5-3-2-4-6-14/h2-6,15-16H,1,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYRMFFWSYWYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutane-1,4-dione involves several steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through the stereocontrolled formation of the bicyclic structure from an acyclic starting material containing all the required stereochemical information . Industrial production methods often involve the use of advanced synthetic techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutane-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its unique structure also makes it a valuable tool in the study of molecular interactions and pathways .

Mecanismo De Acción

The mechanism of action of 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, depending on the specific targets involved .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below summarizes key structural analogs, their substituents, synthesis yields (where available), and characterization methods:

Compound Name Core Structure Key Substituents/Modifications Yield Characterization Methods Applications/Notes
Target Compound 8-azabicyclo[3.2.1]octane 3-Methylidene, 4-phenylbutane-1,4-dione N/A N/A Hypothesized applications based on analogs (e.g., CNS modulation ).
tert-Butyl((R)-1-(2-((endo)-3-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[...] (19) 8-azabicyclo[3.2.1]octane 4-Cyano-2-fluorophenyl, pyrimido-oxazine 50% ¹H-NMR, HRMS-TOF Potential therapeutic agent with fluorinated aromatic group.
tert-Butyl4-(2-((endo)-3-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[...] (20) 8-azabicyclo[3.2.1]octane Piperazine-carboxylate, fluorophenyl 68% ¹H-NMR, ¹³C-NMR Higher yield than 19; piperazine may enhance solubility.
5-((Dimethylamino)methylene)-3-(4-(trifluoromethyl)phenyl)imidazolidine-2,4-dione (19a) Imidazolidine-2,4-dione Trifluoromethylphenyl, dimethylaminomethylene 47.7% ESI-MS Electron-withdrawing CF₃ group may stabilize the structure.
7-Phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[...] () 3-azabicyclo[3.2.1]octane Phenoxy, triazol-2-amine N/A N/A Gamma-secretase modulation for Alzheimer’s treatment.

Key Observations

Core Structure Influence :

  • The 8-azabicyclo[3.2.1]octane system (target compound and derivatives) provides a rigid scaffold that may enhance binding affinity in biological targets. In contrast, the 3-azabicyclo analog () demonstrates therapeutic relevance in Alzheimer’s disease, suggesting nitrogen position impacts target selectivity .
  • Imidazolidine-2,4-dione derivatives () lack the bicyclo system but share functional groups (e.g., fluorinated aromatics), highlighting the role of substituents in stability and reactivity .

Substituent Effects: Fluorinated aromatic groups (e.g., 4-cyano-2-fluorophenyl in ) are common in bioactive compounds due to enhanced metabolic stability and lipophilicity . The target compound’s phenylbutanedione group may similarly influence pharmacokinetics. Electron-withdrawing groups (e.g., CF₃ in ) improve stability but reduce yields (47.7% vs. 68% for non-CF₃ analogs), a trade-off relevant to industrial synthesis .

Synthesis and Characterization :

  • Yields for 8-azabicyclo derivatives in range from 50–72%, suggesting synthetic challenges dependent on substituent complexity. The target compound’s synthesis may face similar hurdles.
  • Characterization methods (NMR, MS) are standard for verifying bicyclo systems and substituents, though crystallography tools like SHELX () or ORTEP () could further resolve structural details if applied .

Actividad Biológica

1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutane-1,4-dione is a compound that has garnered interest in pharmacological research due to its structural similarity to known bioactive molecules and potential therapeutic applications. This article explores its biological activity, including receptor interactions, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structural features:

  • Molecular Formula: C15_{15}H19_{19}N\O2_{2}
  • Molecular Weight: 229.32 g/mol
  • CAS Number: 2320860-95-3

The structure includes a bicyclic system that is often associated with various biological activities, particularly in the context of opioid receptors.

Opioid Receptor Interaction

Research indicates that compounds related to the bicyclic structure of 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutane-1,4-dione exhibit significant interactions with opioid receptors:

  • Delta Opioid Receptor Affinity: Studies have shown that related compounds demonstrate high affinity for the delta opioid receptor (DOR), acting as full agonists and stimulating GTPγS binding, which is indicative of receptor activation .

Analgesic Effects

The analgesic properties of the compound are noteworthy:

  • Antinociceptive Activity: In animal models, compounds with similar structures have been reported to exhibit antinociceptive effects, suggesting potential use in pain management .

Pharmacokinetics

Understanding the pharmacokinetics of 1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutane-1,4-dione is crucial for evaluating its therapeutic potential:

Property Value
Solubility Very soluble
Bioavailability Score 0.55
Log P (Octanol-Water Partition Coefficient) 0.68

These properties indicate favorable absorption characteristics, which are essential for effective drug formulation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Delta Opioid Agonists: A series of N,N-dialkyl derivatives were synthesized and tested for their affinity towards delta opioid receptors, demonstrating significant analgesic properties through receptor activation mechanisms .
  • Mu Opioid Receptor Antagonism: Research has identified compounds within the azabicyclo family that act as mu opioid receptor antagonists, potentially useful for conditions such as opioid-induced bowel dysfunction without affecting central analgesic pathways .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.